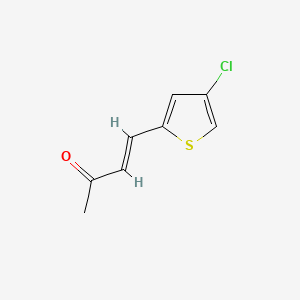
4-(4-Chlorothiophen-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorothiophen-2-yl)but-3-en-2-one is an organic compound that features a thiophene ring substituted with a chlorine atom and a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one typically involves the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then brominated using N-bromosuccinimide (NBS) and subsequently treated with amines through nucleophilic substitution to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorothiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorothiophen-2-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential anti-inflammatory and analgesic agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects . The compound’s thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)-3-buten-2-one: This compound is structurally similar but lacks the thiophene ring.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another related compound with a thiazole ring instead of the butenone moiety.
Uniqueness
4-(4-Chlorothiophen-2-yl)but-3-en-2-one is unique due to its combination of a thiophene ring and a butenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C8H7ClOS |
|---|---|
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
(E)-4-(4-chlorothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7ClOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+ |
InChI-Schlüssel |
QQWNYFHKDJNBGZ-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC(=CS1)Cl |
Kanonische SMILES |
CC(=O)C=CC1=CC(=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


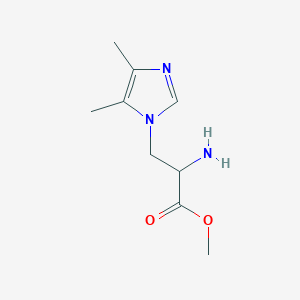
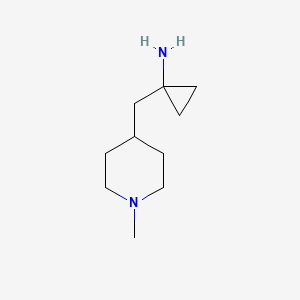
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

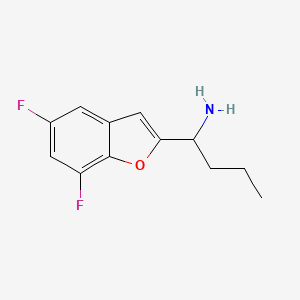
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
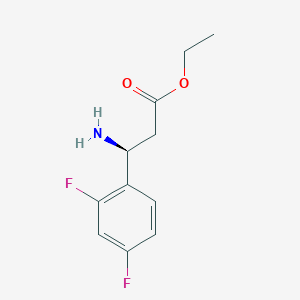
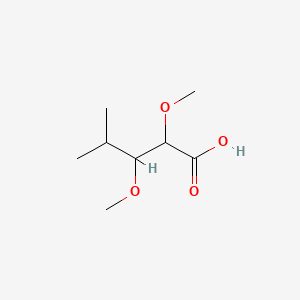
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
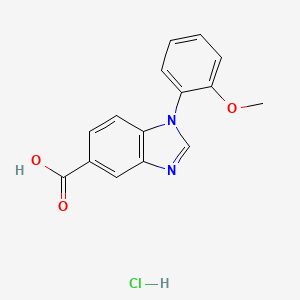

![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
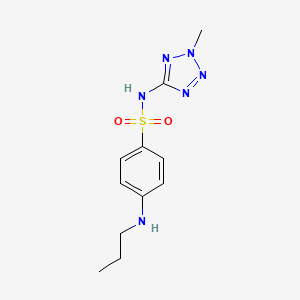
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
